2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide
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Description
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C16H24BrNO2 and its molecular weight is 342.277. The purity is usually 95%.
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Scientific Research Applications
Leuckart Synthesis and Pharmacological Assessment
This study discusses the synthesis of novel acetamide derivatives, including compounds similar to 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide. These compounds exhibit potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of bromo and tert-butyl groups in these compounds contributes to their activity (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation in Antimalarial Drugs Synthesis
This research focuses on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. The study highlights the synthesis process and optimization, which can be relevant to understanding the synthesis of similar acetamide compounds (Magadum & Yadav, 2018).
Antimicrobial Activity of Acetamide Derivatives
In this study, new acetamide derivatives, including those with structural similarities to this compound, were synthesized and evaluated for their antimicrobial properties. The research provides insights into the antimicrobial potential of such compounds (Fuloria, Fuloria, & Gupta, 2014).
Neuroprotective Antioxidant Development
This study involves developing a neuroprotective antioxidant using a mix-and-match drug design approach, highlighting the modification of existing drugs to enhance their neuroprotective capabilities. This approach could be applicable in designing derivatives of this compound for neuroprotective purposes (Kenche et al., 2013).
Halides in Drug Degradation
This research evaluated the effects of halide ions on the degradation of acetaminophen, a structurally related compound to this compound. The study provides insights into how halides can influence the degradation rate and pathways of similar acetamide-based compounds (Li et al., 2015).
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-11(2)9-18-15(19)10-20-14-7-6-12(17)8-13(14)16(3,4)5/h6-8,11H,9-10H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXYISZBDCJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=C(C=C(C=C1)Br)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.